N-(Cyanomethyl)-2-[2-(trifluoromethoxy)phenyl]cyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Cyanomethyl)-2-[2-(trifluoromethoxy)phenyl]cyclopropane-1-carboxamide is a synthetic organic compound that features a cyclopropane ring substituted with a cyanomethyl group and a trifluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)-2-[2-(trifluoromethoxy)phenyl]cyclopropane-1-carboxamide typically involves multiple steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.
Introduction of the Trifluoromethoxyphenyl Group: This step may involve a nucleophilic aromatic substitution reaction where a trifluoromethoxy group is introduced to a phenyl ring.
Attachment of the Cyanomethyl Group: This can be done through a nucleophilic substitution reaction where a cyanomethyl group is introduced to the cyclopropane ring.
Formation of the Carboxamide Group: This step involves the conversion of a carboxylic acid or ester to a carboxamide through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(Cyanomethyl)-2-[2-(trifluoromethoxy)phenyl]cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical studies.
Medicine: Potential therapeutic applications due to its unique structural properties.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(Cyanomethyl)-2-[2-(trifluoromethoxy)phenyl]cyclopropane-1-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N-(Cyanomethyl)-2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide
- N-(Cyanomethyl)-2-[2-(methoxy)phenyl]cyclopropane-1-carboxamide
- N-(Cyanomethyl)-2-[2-(fluoromethoxy)phenyl]cyclopropane-1-carboxamide
Uniqueness
N-(Cyanomethyl)-2-[2-(trifluoromethoxy)phenyl]cyclopropane-1-carboxamide is unique due to the presence of the trifluoromethoxy group, which can impart distinct electronic and steric properties compared to other similar compounds. This can influence its reactivity, stability, and interactions with biological targets.
Properties
IUPAC Name |
N-(cyanomethyl)-2-[2-(trifluoromethoxy)phenyl]cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2/c14-13(15,16)20-11-4-2-1-3-8(11)9-7-10(9)12(19)18-6-5-17/h1-4,9-10H,6-7H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFUOIJPIYUPFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NCC#N)C2=CC=CC=C2OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.